

Commercial Availability and Applications of 2-Piperidineethanol: A Technical Guide

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Compound of Interest

Compound Name: *2-Piperidineethanol*

Cat. No.: *B017955*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol, also known as 2-(2-hydroxyethyl)piperidine, is a versatile heterocyclic building block with significant applications in pharmaceutical synthesis and industrial processes. Its structure, featuring a piperidine ring and a primary alcohol functional group, allows for a wide range of chemical modifications, making it a valuable intermediate in the development of complex molecules and materials. This technical guide provides an in-depth overview of the commercial availability of **2-Piperidineethanol**, its key physicochemical properties, and detailed insights into its applications, including experimental methodologies.

Commercial Availability and Suppliers

2-Piperidineethanol is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels and available quantities vary by supplier, with typical purities ranging from 90% for technical grades to over 98% for synthesis-grade material. Researchers should consult the suppliers' certificates of analysis for detailed impurity profiles.

Below is a summary of prominent suppliers of **2-Piperidineethanol**:

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich (Merck)	Technical grade, 90% ^{[1][2][3]}	1484-84-0 ^{[1][2]} [3]	C7H15NO ^{[1][2]} [3]	129.20 ^{[1][2][3]}
TCI (Tokyo Chemical Industry)	>96.0% (GC) ^[4]	1484-84-0 ^[4]	C7H15NO ^[4]	129.20
Alfa Aesar (Thermo Fisher Scientific)	97%	1484-84-0	C7H15NO	129.20
Jubilant Ingrevia	> 98.0 % ^[5]	1484-84-0 ^[5]	C7H15NO ^[5]	129.20
Chem-Impex	≥ 96% (GC) ^[6]	1484-84-0 ^[6]	C7H15NO ^[6]	129.20 ^[6]
Ambeed, Inc.	-	1484-84-0	C7H15NO	129.20
BOC Sciences	-	1484-84-0	C7H15NO	129.20

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-Piperidineethanol** is crucial for its effective use in experimental design.

Property	Value	Reference
Appearance	Off-white to yellow solid or colorless to light orange liquid[4][5][6][7]	[4][5][6][7]
Melting Point	38-43 °C[7]	[7]
Boiling Point	234 °C at 760 mmHg[7]	[7]
Density	1.010 g/cm³[7]	[7]
Flash Point	102 °C (215.6 °F)[7]	[7]
Water Solubility	Soluble[5][8]	[5][8]
logP (Octanol/Water Partition Coefficient)	0.511	[9]
pKa	15.15 ± 0.10 (Predicted)	[5]

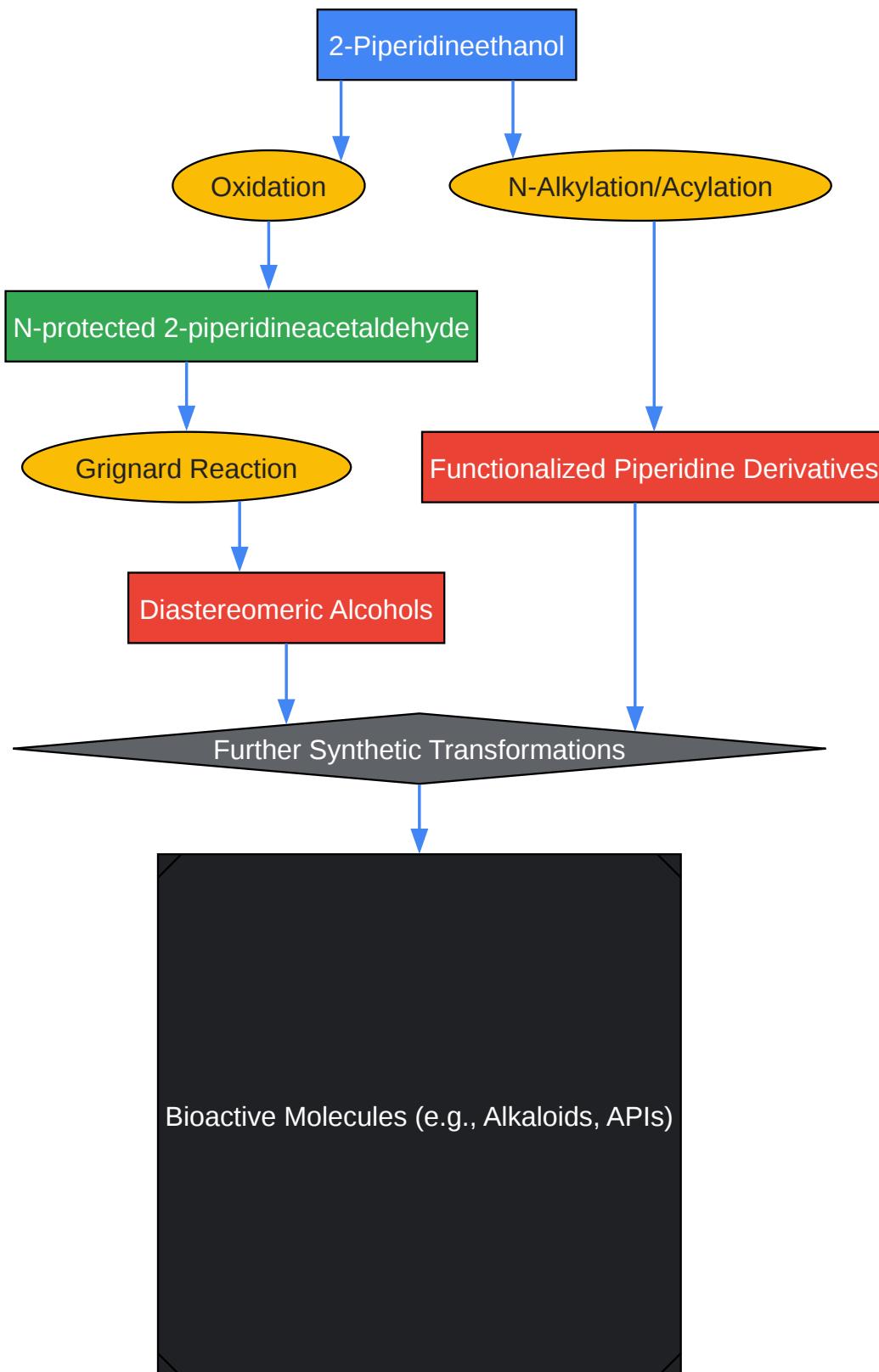
Applications in Drug Discovery and Organic Synthesis

2-Piperidinethanol serves as a critical starting material and intermediate in the synthesis of a diverse array of biologically active compounds. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to introduce favorable pharmacokinetic properties.

Role as a Synthetic Building Block

The hydroxyl group of **2-Piperidinethanol** can be readily oxidized to the corresponding aldehyde, a key intermediate for extending the carbon chain and introducing further complexity. The secondary amine of the piperidine ring is also a versatile site for functionalization, such as N-acylation or N-alkylation.

A general synthetic workflow illustrating the utility of **2-Piperidinethanol** is presented below:



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Synthetic utility of 2-Piperidinethanol.

Experimental Protocol: Synthesis of a Disubstituted Piperidine Derivative

The following is a representative protocol for the N-benzylation and subsequent etherification of **2-Piperidineethanol**, illustrating a common synthetic sequence.

Step 1: N-Benzylation of **2-Piperidineethanol**

- Materials: **2-Piperidineethanol** (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K_2CO_3) (2.0 eq), Acetonitrile (anhydrous).
- Procedure:
 - To a solution of **2-Piperidineethanol** in anhydrous acetonitrile, add potassium carbonate.
 - Stir the suspension at room temperature for 15 minutes.
 - Add benzyl bromide dropwise to the reaction mixture.
 - Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
 - Cool the reaction to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield **N-benzyl-2-piperidineethanol**.

Step 2: O-Alkylation (Williamson Ether Synthesis)

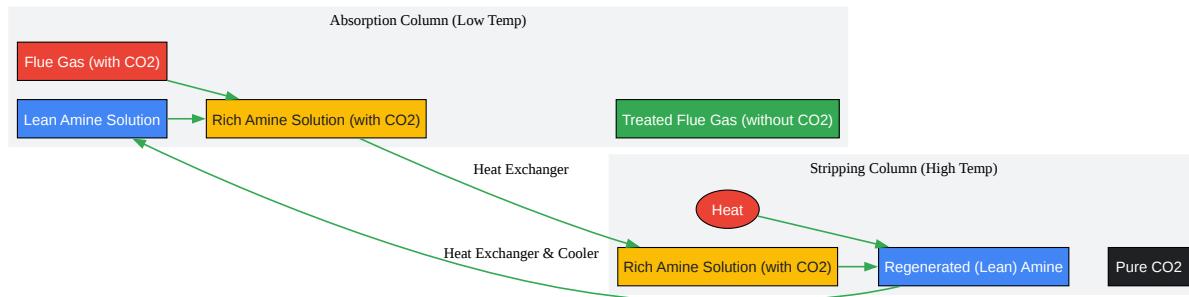
- Materials: **N-benzyl-2-piperidineethanol** (1.0 eq), Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil), Alkyl halide (e.g., ethyl iodide) (1.2 eq), Tetrahydrofuran (THF) (anhydrous).
- Procedure:
 - Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

- Cool the suspension to 0 °C.
- Add a solution of N-benzyl-2-piperidineethanol in anhydrous THF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction back to 0 °C and add the alkyl halide dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the desired N-benzyl-2-(alkoxyethyl)piperidine.

Application in Carbon Capture Technology

Aqueous solutions of alkanolamines are widely used for the removal of acidic gases like carbon dioxide (CO₂) from industrial gas streams. **2-Piperidineethanol**, as a sterically hindered secondary amine, has been investigated for its potential in CO₂ capture due to its favorable reaction kinetics and capacity.

The process generally involves the absorption of CO₂ into the amine solution at a lower temperature, followed by the desorption (stripping) of the captured CO₂ at a higher temperature, allowing for the regeneration of the amine solvent.



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CO₂ capture process using an amine solution.

Experimental Protocol: Evaluation of CO₂ Absorption Capacity

This protocol describes a laboratory-scale experiment to determine the CO₂ absorption capacity of an aqueous solution of **2-Piperidinethanol**.

- Materials and Equipment:
 - Aqueous solution of **2-Piperidinethanol** (e.g., 30 wt%).
 - Gas washing bottle or a similar bubbling reactor.
 - Mass flow controllers for CO₂ and a carrier gas (e.g., N₂).
 - A gas analyzer to measure the CO₂ concentration in the outlet gas stream.
 - A temperature-controlled water bath.

- A balance to determine the mass of the amine solution.
- Procedure:
 - Prepare a known mass of the **2-Piperidineethanol** aqueous solution and place it in the gas washing bottle.
 - Immerse the gas washing bottle in the temperature-controlled water bath set to the desired absorption temperature (e.g., 40 °C).
 - Sparge a gas mixture with a known CO₂ concentration (e.g., 15% CO₂ in N₂) through the amine solution at a constant flow rate.
 - Continuously monitor the CO₂ concentration in the gas stream exiting the reactor using the gas analyzer.
 - Continue the gas flow until the outlet CO₂ concentration equals the inlet concentration, indicating that the solution is saturated.
 - The total amount of CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.
 - The CO₂ loading is then expressed as moles of CO₂ absorbed per mole of amine.

Conclusion

2-Piperidineethanol is a commercially accessible and highly valuable chemical intermediate with significant potential in drug discovery and industrial applications. Its versatile structure allows for the synthesis of a wide range of complex molecules. A thorough understanding of its properties and the availability of robust experimental protocols are essential for leveraging its full potential in research and development.

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